3-(5-Benzyloxyindol-3-yl)pyruvic acid
Description
3-(5-Benzyloxyindol-3-yl)pyruvic acid is a synthetic indole-derived pyruvic acid analog characterized by a benzyloxy substituent at the 5-position of the indole ring and a pyruvic acid moiety at the 3-position. This compound is structurally related to naturally occurring indole-3-pyruvic acid (I3PA), a key intermediate in tryptophan metabolism, but its synthetic modifications suggest tailored applications in medicinal chemistry or biochemical research .
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-oxo-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H15NO4/c20-17(18(21)22)8-13-10-19-16-7-6-14(9-15(13)16)23-11-12-4-2-1-3-5-12/h1-7,9-10,19H,8,11H2,(H,21,22) |
InChI Key |
JBEYDEWBSPTABU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- In contrast, 3-(4-hydroxyphenyl)pyruvic acid’s polar hydroxyl group promotes solubility but may accelerate renal clearance .
- Heterocyclic Core: The indole ring (vs.
Metabolic and Enzymatic Interactions
- 3-(5-Benzyloxyindol-3-yl)pyruvic acid vs. I3PA: Unlike I3PA, which is metabolized via transamination or decarboxylation, the benzyloxy group may impede enzymatic degradation, analogous to how nitisinone inhibits homogentisate 1,2-dioxygenase, causing upstream metabolite accumulation . This resistance to metabolism could make the benzyloxy derivative a candidate for studying indole-related pathways under controlled conditions.
- 3-(4-Hydroxyphenyl)pyruvic acid : This compound accumulates in alkaptonuria due to homogentisate dioxygenase deficiency, leading to oxidative stress . The benzyloxy analog’s stability might mitigate such downstream effects if used experimentally.
Analytical Considerations
Extraction and quantification methodologies significantly impact measured concentrations of pyruvic acid derivatives. For example, blending techniques (e.g., with water) alter pyruvic acid recovery in Allium studies . Standardized protocols are critical when comparing compounds like 3-(5-Benzyloxyindol-3-yl)pyruvic acid and I3PA to avoid artifacts from incomplete extraction or enzymatic deactivation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
